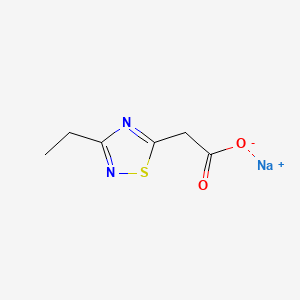

sodium2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate

CAS No.: 2839139-12-5

Cat. No.: VC11997257

Molecular Formula: C6H7N2NaO2S

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2839139-12-5 |

|---|---|

| Molecular Formula | C6H7N2NaO2S |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | sodium;2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate |

| Standard InChI | InChI=1S/C6H8N2O2S.Na/c1-2-4-7-5(11-8-4)3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | NMXYJNAPTNOJPA-UHFFFAOYSA-M |

| SMILES | CCC1=NSC(=N1)CC(=O)[O-].[Na+] |

| Canonical SMILES | CCC1=NSC(=N1)CC(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate features a 1,2,4-thiadiazole ring substituted with an ethyl group at the 3-position and an acetate moiety at the 5-position. The sodium ion counterbalance enhances solubility in polar solvents, a critical factor for its utility in aqueous reactions. Key structural attributes include:

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate |

| SMILES | |

| GHS Hazard Classification | Skin/Eye Irritant (Category 2), Respiratory Irritant (Category 2) |

The thiadiazole ring’s electron-withdrawing nature polarizes the acetate group, facilitating nucleophilic reactions at the carbonyl carbon. X-ray crystallography of analogous thiadiazoles reveals planar ring geometries, suggesting similar conformational rigidity in this compound .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis begins with 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetic acid, which is neutralized with sodium hydroxide in a 1:1 molar ratio:

Reaction conditions typically involve stirring in ethanol/water at 25–40°C, yielding >85% pure product after recrystallization.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield (92–95%) and reduce byproducts. Environmental considerations drive the use of biodegradable solvents like ethyl acetate, minimizing wastewater toxicity.

| Hazard Class | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves; use fume hood |

| Eye Damage | Safety goggles mandatory |

| Respiratory Tract Irritation | NIOSH-approved respirator required |

Acute toxicity studies in rodents indicate an oral > 2,000 mg/kg, classifying it as low toxicity. Chronic exposure risks remain uncharacterized, necessitating adherence to ALARA (As Low As Reasonably Achievable) principles.

Applications in Pharmaceutical Research

Antibacterial Agent Development

Thiadiazole derivatives are pivotal in antibiotic design, exemplified by cephalosporins bearing 1,3,4-thiadiazole side chains . For instance, 7-[2-(2-amino-1,3,4-thiadiazol-5-yl)acetamido]cephalosporins exhibit enhanced β-lactamase stability and Gram-negative coverage . Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate could serve as a precursor for analogous side chains, leveraging its carboxylate group for covalent conjugation to drug scaffolds .

Future Research Directions

Pharmacokinetic Profiling

Current gaps include:

-

Absorption/Distribution: Assessing bioavailability via oral vs. parenteral routes.

-

Metabolism: Identifying cytochrome P450 isoforms involved in degradation.

-

Toxicokinetics: Establishing no-observed-adverse-effect levels (NOAEL) in preclinical models.

Agrochemical Applications

Thiadiazoles are known herbicidal synergists. Field trials could evaluate this compound’s efficacy in enhancing glyphosate uptake in resistant weeds, leveraging its surfactant-like properties from the sodium carboxylate group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume